molecular formula C26H27N5O5 B14505162 H-Pyr-His-Bip-OH CAS No. 63024-41-9

H-Pyr-His-Bip-OH

Cat. No.: B14505162
CAS No.: 63024-41-9
M. Wt: 489.5 g/mol
InChI Key: HBKIGVYZKRICLO-FKBYEOEOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-Pyr-His-Bip-OH is a synthetic tripeptide composed of three residues: pyroglutamic acid (Pyr), histidine (His), and biphenylalanine (Bip).

  • Pyroglutamic Acid (Pyr): A cyclic derivative of glutamic acid, known to enhance peptide stability against enzymatic degradation.
  • Histidine (His): A polar amino acid with imidazole side chains, often involved in metal binding and catalytic functions.
  • Biphenylalanine (Bip): A non-natural aromatic amino acid with a biphenyl group, conferring hydrophobicity and structural rigidity .

Properties

CAS No.

63024-41-9

Molecular Formula

C26H27N5O5

Molecular Weight

489.5 g/mol

IUPAC Name

(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-(4-phenylphenyl)propanoic acid

InChI

InChI=1S/C26H27N5O5/c32-23-11-10-20(29-23)24(33)30-21(13-19-14-27-15-28-19)25(34)31-22(26(35)36)12-16-6-8-18(9-7-16)17-4-2-1-3-5-17/h1-9,14-15,20-22H,10-13H2,(H,27,28)(H,29,32)(H,30,33)(H,31,34)(H,35,36)/t20-,21-,22-/m0/s1

InChI Key

HBKIGVYZKRICLO-FKBYEOEOSA-N

Isomeric SMILES

C1CC(=O)N[C@@H]1C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CC3=CC=C(C=C3)C4=CC=CC=C4)C(=O)O

Canonical SMILES

C1CC(=O)NC1C(=O)NC(CC2=CN=CN2)C(=O)NC(CC3=CC=C(C=C3)C4=CC=CC=C4)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Pyr-His-Bip-OH typically involves a multi-step process. One effective method is a four-step synthesis that avoids the addition and removal of protecting groups, resulting in a high-purity product . The synthesis begins with the preparation of the individual amino acid derivatives, followed by their sequential coupling to form the tripeptide. The reaction conditions often involve the use of coupling reagents such as carbodiimides and bases like N,N-diisopropylethylamine (DIPEA) to facilitate the formation of peptide bonds.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing automated peptide synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

H-Pyr-His-Bip-OH can undergo various chemical reactions, including:

    Oxidation: The histidine residue can be oxidized to form oxo-histidine derivatives.

    Reduction: The biphenyl moiety can be reduced to form dihydrobiphenyl derivatives.

    Substitution: The pyrrolo[2,3-d]pyrimidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the histidine residue can yield oxo-histidine, while reduction of the biphenyl moiety can produce dihydrobiphenyl.

Scientific Research Applications

H-Pyr-His-Bip-OH has several scientific research applications:

Mechanism of Action

The mechanism of action of H-Pyr-His-Bip-OH involves its interaction with specific molecular targets. The histidine residue can coordinate with metal ions, influencing enzymatic activity. The biphenyl moiety can interact with hydrophobic pockets in proteins, affecting their conformation and function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Solubility Key Functional Groups
H-Pyr-His-Bip-OH C26H30N5O7 ~524* Likely low (organic solvents) Pyr (cyclic), His (imidazole), Bip (biphenyl)
H-His-Asp-OH C10H14N4O5 270.25 Water-soluble His (imidazole), Asp (carboxylate)
Fmoc-L-Bip-OH C24H21NO4 387.43 DMSO, DMF Biphenyl, Fmoc (UV-active group)
H-Ala-His-OH C9H14N4O4 242.23 Water-soluble Ala (methyl), His (imidazole)

*Estimated based on residue molecular weights.

Key Observations :

  • Solubility : this compound’s biphenyl group likely reduces water solubility compared to H-His-Asp-OH or H-Ala-His-OH, necessitating organic solvents like DMSO .
  • Stability : The pyroglutamic acid residue may enhance metabolic stability compared to linear peptides .

Key Observations :

  • Hydrophobic Interactions : The biphenyl group in this compound may mimic aromatic residues in protein-binding pockets, similar to Fmoc-L-Bip-OH’s role in solid-phase peptide synthesis .
  • Metal Binding : His residues in this compound could enable coordination with metal ions, akin to H-His-Asp-OH’s role in enzymatic active sites .

Key Observations :

  • Storage : Peptides like H-His-Asp-OH are stored at -20°C to prevent degradation, a recommendation likely applicable to this compound .

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